![molecular formula C5H4N2 B12581410 2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene CAS No. 591245-22-6](/img/structure/B12581410.png)
2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene is a highly strained bicyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bicyclic framework with nitrogen atoms at the 2 and 7 positions. The high strain in its structure makes it a fascinating subject for studies related to chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene typically involves the photolysis of phenyldiazomethane in cryogenic matrices . This method produces phenylcarbene, which then rearranges to form the desired bicyclic compound. The reaction conditions are crucial, as the compound is highly unstable and requires low temperatures to be isolated and characterized.
Industrial Production Methods
Due to its instability, this compound is not typically produced on an industrial scale. Most of the research and synthesis are conducted in controlled laboratory environments where the conditions can be precisely managed.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene undergoes various types of chemical reactions, including rearrangement reactions. One notable reaction is its rearrangement via heavy-atom tunneling to form cyclohepta-1,2,4,6-tetraene .
Common Reagents and Conditions
The compound is often studied under cryogenic conditions to prevent its rapid rearrangement. Fluorine substituents can be introduced into the ortho-positions of the phenyl ring to stabilize the compound and slow down its rearrangement .
Major Products Formed
The major product formed from the rearrangement of this compound is cyclohepta-1,2,4,6-tetraene . This product is formed through a direct [1,2]-C shift or a two-step mechanism involving the highly strained bicyclic intermediate .
Applications De Recherche Scientifique
2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene has several applications in scientific research:
Chemistry: It is used to study the effects of strain on chemical reactivity and stability.
Biology and Medicine: While direct applications in biology and medicine are limited due to its instability, the compound’s derivatives and related structures are of interest for their potential biological activities.
Industry: Industrial applications are minimal due to the compound’s instability.
Mécanisme D'action
The primary mechanism by which 2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene exerts its effects is through heavy-atom tunneling. This process involves the rearrangement of the compound to form cyclohepta-1,2,4,6-tetraene . The molecular targets and pathways involved in this mechanism are primarily related to the compound’s highly strained structure and the resulting reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with different ring sizes and nitrogen positions.
7-Oxabicyclo[4.1.0]hepta-1(6),2,4-triene: This compound features an oxygen atom in the bicyclic framework, providing a different set of chemical properties and reactivity.
Uniqueness
2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene is unique due to its high strain and the presence of nitrogen atoms in the bicyclic structure. This combination results in distinctive reactivity patterns, particularly in rearrangement reactions involving heavy-atom tunneling .
Propriétés
Numéro CAS |
591245-22-6 |
|---|---|
Formule moléculaire |
C5H4N2 |
Poids moléculaire |
92.10 g/mol |
Nom IUPAC |
2,7-diazabicyclo[4.1.0]hepta-2,4,6-triene |
InChI |
InChI=1S/C5H4N2/c1-2-4-5(7-4)6-3-1/h1-3,5H |
Clé InChI |
RNKYVNHKJCBCRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12581329.png)
![5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol](/img/structure/B12581336.png)
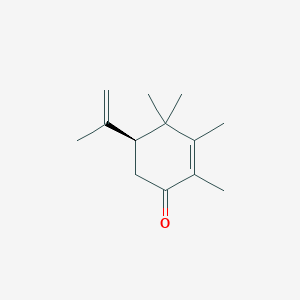
![5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine](/img/structure/B12581341.png)
![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide](/img/structure/B12581349.png)
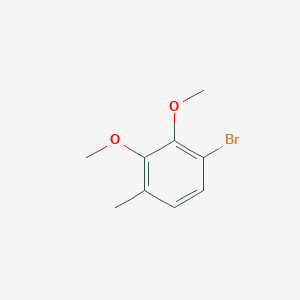
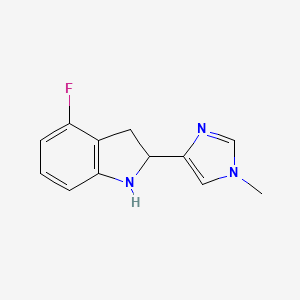
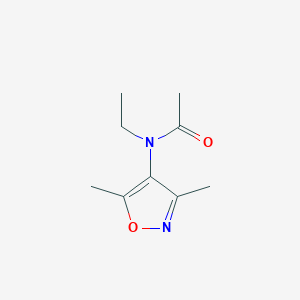
![N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12581395.png)
![2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12581397.png)
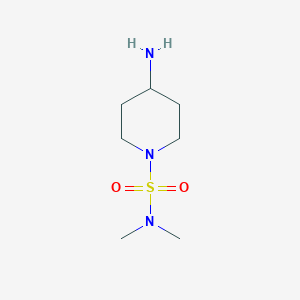
![[Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone]](/img/structure/B12581411.png)
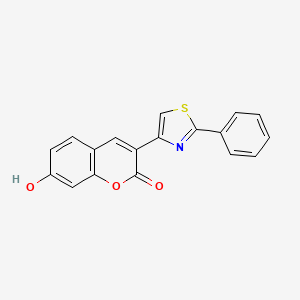
![Ethanol, 2-[[(2,3,4-trimethoxyphenyl)methylene]amino]-](/img/structure/B12581428.png)
